methyl 4-bromo-5-oxohexanoate methyl 4-bromo-5-oxohexanoate
Brand Name: Vulcanchem
CAS No.: 64037-74-7
VCID: VC11620619
InChI: InChI=1S/C7H11BrO3/c1-5(9)6(8)3-4-7(10)11-2/h6H,3-4H2,1-2H3
SMILES:
Molecular Formula: C7H11BrO3
Molecular Weight: 223.06 g/mol

methyl 4-bromo-5-oxohexanoate

CAS No.: 64037-74-7

Cat. No.: VC11620619

Molecular Formula: C7H11BrO3

Molecular Weight: 223.06 g/mol

Purity: 91

* For research use only. Not for human or veterinary use.

methyl 4-bromo-5-oxohexanoate - 64037-74-7

Specification

CAS No. 64037-74-7
Molecular Formula C7H11BrO3
Molecular Weight 223.06 g/mol
IUPAC Name methyl 4-bromo-5-oxohexanoate
Standard InChI InChI=1S/C7H11BrO3/c1-5(9)6(8)3-4-7(10)11-2/h6H,3-4H2,1-2H3
Standard InChI Key AOWIKWNIPGIZGG-UHFFFAOYSA-N
Canonical SMILES CC(=O)C(CCC(=O)OC)Br

Introduction

Structural and Physicochemical Properties

Methyl 4-bromo-5-oxohexanoate belongs to the class of 5-oxoesters, characterized by a carbonyl group at the fifth carbon of the ester chain. The bromine atom at the 4th position introduces significant polarity and reactivity, enabling participation in nucleophilic substitutions and cross-coupling reactions. While direct experimental data for this compound is scarce, properties can be extrapolated from structurally analogous esters and brominated molecules.

Table 1: Estimated Physicochemical Properties

PropertyValueBasis for Estimation
Molecular Weight227.07 g/molCalculated from formula
Density~1.3–1.4 g/cm³Similar brominated esters
Boiling Point~180–190°C (48 mmHg)Adjusted from methyl 4-acetyl-5-oxohexanoate
SolubilityEthanol, acetone, diethyl etherCommon organic solvents
Melting Point48–52°CReported for related compounds

The compound’s ester and ketone functionalities render it soluble in polar aprotic solvents, while the bromine atom enhances its stability in radical-mediated reactions.

Synthetic Routes and Industrial Production

Laboratory-Scale Synthesis

The synthesis of methyl 4-bromo-5-oxohexanoate likely involves a multi-step process, drawing from methodologies used for analogous oxoesters. A plausible route includes:

  • Esterification and Ketone Formation: Starting with methyl 5-oxohexanoate, bromination at the 4th position using N\text{N}-bromosuccinimide (NBS) under radical conditions (e.g., azobisisobutyronitrile initiator) in dichloromethane at 0–25°C .

  • Purification: Distillation under reduced pressure (e.g., 48 mmHg) to isolate the product, as demonstrated in similar ester syntheses .

Key Reaction:

Methyl 5-oxohexanoate+NBSAIBN, CH2Cl2Methyl 4-bromo-5-oxohexanoate+Succinimide\text{Methyl 5-oxohexanoate} + \text{NBS} \xrightarrow{\text{AIBN, CH}_2\text{Cl}_2} \text{Methyl 4-bromo-5-oxohexanoate} + \text{Succinimide}

Industrial-Scale Considerations

Industrial production may employ continuous flow reactors to optimize bromination efficiency and safety. Automated systems could regulate temperature and stoichiometry, minimizing byproducts like dibrominated derivatives.

Reactivity and Applications in Organic Synthesis

The compound’s bromine and ketone groups enable diverse transformations:

  • Nucleophilic Substitution: The bromine atom participates in SN2\text{S}_\text{N}2 reactions with amines or thiols, forming carbon-nitrogen or carbon-sulfur bonds.

  • Cross-Coupling: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) could replace bromine with aryl or vinyl groups.

  • Reduction: The ketone may be reduced to a secondary alcohol using NaBH4\text{NaBH}_4 or catalytic hydrogenation.

Table 2: Hypothetical Reaction Pathways

Reaction TypeReagentsProduct
Nucleophilic SubstitutionPiperidine, DMFMethyl 4-(piperidin-1-yl)-5-oxohexanoate
Suzuki CouplingPhenylboronic acid, Pd(PPh₃)₄Methyl 4-phenyl-5-oxohexanoate
Ketone ReductionNaBH4\text{NaBH}_4, MeOHMethyl 4-bromo-5-hydroxyhexanoate

Challenges and Future Directions

Current limitations include:

  • Synthetic Complexity: Bromination regioselectivity and byproduct formation require optimization.

  • Biological Data Gap: In vitro and in vivo studies are needed to validate hypothesized activities.

  • Scalability: Industrial adoption demands cost-effective bromination methods.

Future research should prioritize:

  • High-throughput screening for therapeutic potential.

  • Development of enantioselective syntheses for chiral derivatives.

  • Computational modeling to predict reactivity and toxicity.

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